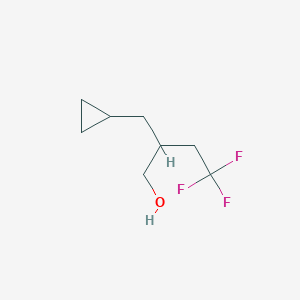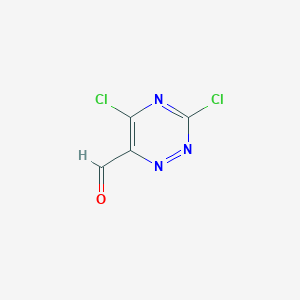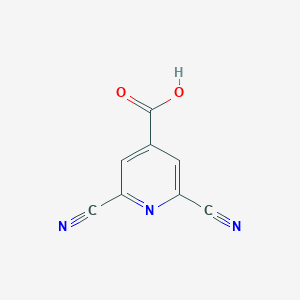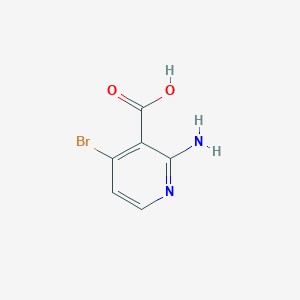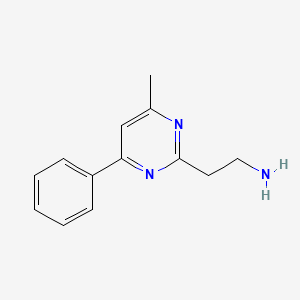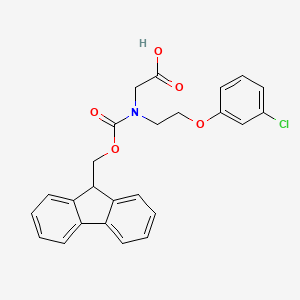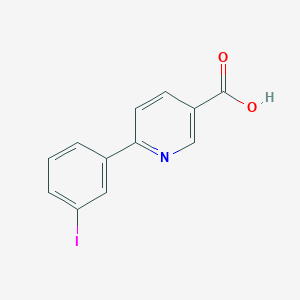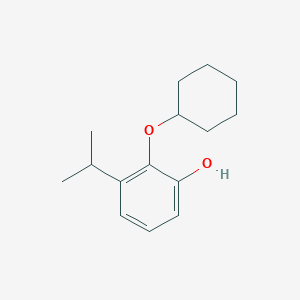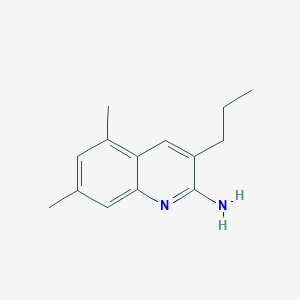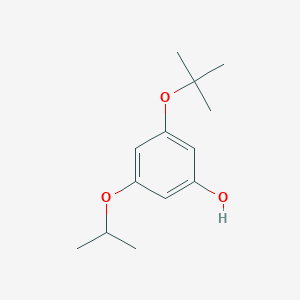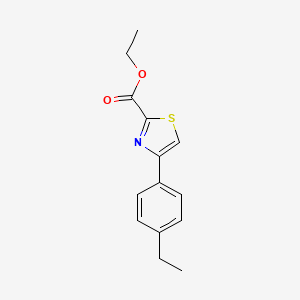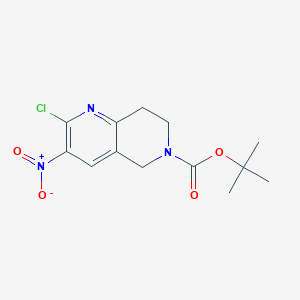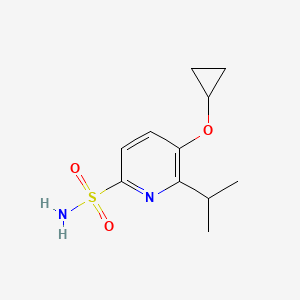
5-Cyclopropoxy-6-isopropylpyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-6-isopropylpyridine-2-sulfonamide is a chemical compound with the molecular formula C11H16N2O3S. It is a member of the sulfonamide class of compounds, which are known for their wide range of biological activities, including antibacterial, antiviral, diuretic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-6-isopropylpyridine-2-sulfonamide typically involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of an organic or inorganic base . The reaction conditions can vary, but common bases used include triethylamine or sodium hydroxide. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production methods for sulfonamides, including this compound, often involve large-scale batch reactions. These methods are optimized for high yield and purity, and typically involve the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-6-isopropylpyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield amines .
Scientific Research Applications
5-Cyclopropoxy-6-isopropylpyridine-2-sulfonamide has a variety of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antibacterial and antiviral properties.
Medicine: Research is ongoing into its potential use as an anticancer agent.
Industry: It is used in the development of new materials and polymers
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-isopropylpyridine-2-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically exert their effects by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with antibacterial properties.
Sulfamethoxazole: Commonly used in combination with trimethoprim for bacterial infections.
Sulfadiazine: Used in the treatment of toxoplasmosis
Uniqueness
5-Cyclopropoxy-6-isopropylpyridine-2-sulfonamide is unique due to its specific structural features, such as the cyclopropoxy and isopropyl groups, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides .
Properties
Molecular Formula |
C11H16N2O3S |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-propan-2-ylpyridine-2-sulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-7(2)11-9(16-8-3-4-8)5-6-10(13-11)17(12,14)15/h5-8H,3-4H2,1-2H3,(H2,12,14,15) |
InChI Key |
FAZLGNRRGDGNQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=N1)S(=O)(=O)N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


